N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide
Overview
Description
N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is a compound known for its effectiveness as a human carbonic anhydrase inhibitor. This compound is designed using the tail approach, where the acetamide moiety acts as a linker and the benzhydrylpiperazine group serves as the tail .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide involves the reaction of benzhydrylpiperazine with an appropriate sulfonamide derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, particularly as a carbonic anhydrase inhibitor.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by inhibiting human carbonic anhydrase enzymes. It binds to the active site of the enzyme, preventing the hydration of carbon dioxide to bicarbonate and proton ions. This inhibition is facilitated by the polar and hydrophobic interactions between the compound and the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: Another effective human carbonic anhydrase inhibitor designed using a similar tail approach.
Benzhydrylpiperazine derivatives: Compounds with similar structures and inhibitory effects on carbonic anhydrase enzymes.
Uniqueness
N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is unique due to its specific structural features, such as the acetamide linker and benzhydrylpiperazine tail, which contribute to its high selectivity and potency as a carbonic anhydrase inhibitor .
Properties
IUPAC Name |
N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c29-24(20-26-32(30,31)23-14-8-3-9-15-23)27-16-18-28(19-17-27)25(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,25-26H,16-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGFVGZKOGLEIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CNS(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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